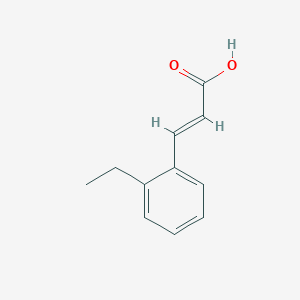
3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alpha 1-Adrenoceptor Antagonists
Elworthy et al. (1997) identified novel arylpiperazines, structurally related to the compound of interest, as alpha 1-adrenoceptor (AR) subtype-selective antagonists. These compounds showed nanomolar affinity for the alpha 1-AR subtype prevalent in the human lower urinary tract, indicating potential applications in treating conditions like benign prostatic hyperplasia (BPH) (Elworthy et al., 1997).
Antimicrobial Agents
Buha et al. (2012) synthesized a series of 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives and evaluated them for antimicrobial activity. These compounds displayed broad-spectrum activity against tested microorganisms, suggesting their utility in developing new antimicrobial agents (Buha et al., 2012).
Anti-inflammatory Applications
Kumar and Rajput (2009) investigated a series of quinazolin-4-one derivatives for their anti-inflammatory activity. Their study found that these compounds exhibited significant inhibition of edema, with one particular compound showing comparable activity to standard drugs at different dosages (Kumar & Rajput, 2009).
Sulfonylation and Migration Studies
Mertens et al. (2013) conducted a study on the sulfonylation of quinazolin-4(3H)-ones and related compounds. They observed that the sulfonylation process was sensitive to the substituents' electronic features, offering insights into the structural requirements for selective functionalization of these compounds (Mertens et al., 2013).
Catalyst-Free Synthesis of Pyrazoloquinazolines
Kolosov et al. (2016) reported a catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines, highlighting the efficiency and versatility of this method in producing a variety of heterocyclic compounds of potential therapeutic interest (Kolosov et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one involves the condensation of 2-aminobenzenethiol with 3-propyl-2-bromoquinazolin-4-one, followed by the reaction of the resulting intermediate with 4-(2-pyridyl)piperazine-1-carboxylic acid. The final product is obtained after purification and isolation.", "Starting Materials": [ "2-aminobenzenethiol", "3-propyl-2-bromoquinazolin-4-one", "4-(2-pyridyl)piperazine-1-carboxylic acid", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-propyl-2-bromoquinazolin-4-one by bromination of 3-propylquinazolin-4-one with bromine in acetic acid.", "Step 2: Preparation of 2-aminobenzenethiol by the reduction of 2-nitrobenzenethiol with tin and hydrochloric acid.", "Step 3: Condensation of 2-aminobenzenethiol with 3-propyl-2-bromoquinazolin-4-one in the presence of sodium bicarbonate and diethyl ether to form 3-propyl-2-(benzenesulfanyl)quinazolin-4-one.", "Step 4: Reaction of 3-propyl-2-(benzenesulfanyl)quinazolin-4-one with 4-(2-pyridyl)piperazine-1-carboxylic acid in the presence of sodium hydroxide and water to form 3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one.", "Step 5: Purification and isolation of the final product by recrystallization from a suitable solvent." ] } | |
CAS-Nummer |
403728-14-3 |
Molekularformel |
C21H23N5O2S |
Molekulargewicht |
409.51 |
IUPAC-Name |
3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H23N5O2S/c1-2-9-26-20(28)16-7-6-15(14-17(16)23-21(26)29)19(27)25-12-10-24(11-13-25)18-5-3-4-8-22-18/h3-8,14H,2,9-13H2,1H3,(H,23,29) |
InChI-Schlüssel |
XAEPRWWRWQOQDQ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)NC1=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


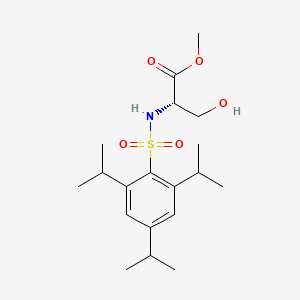
![Methyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate](/img/structure/B2835961.png)
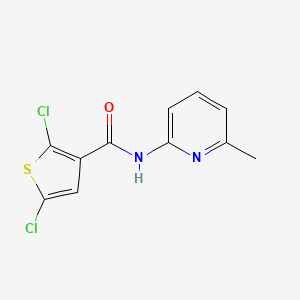
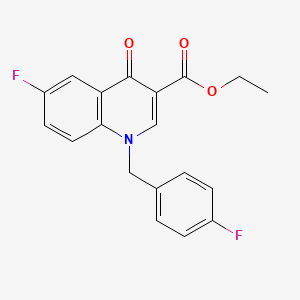
![2-hydroxy-5-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2835965.png)
![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B2835966.png)
![N-[6-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2835970.png)
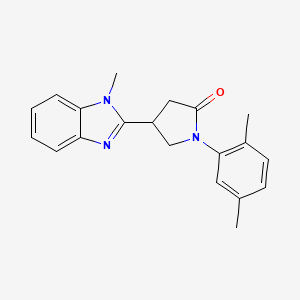
![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2835972.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2835973.png)
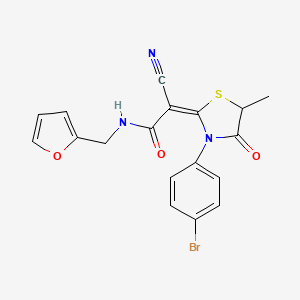
![3-(2-methoxyphenyl)-1-[(4-methylbenzene)sulfonyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2835976.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2835977.png)
